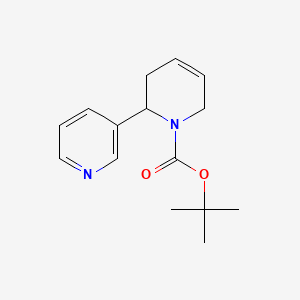
N-Formyl N,N-Didesmethyl Sibutramine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated derivative of N-Formyl N,N-Didesmethyl Sibutramine, which is a metabolite of Sibutramine. Sibutramine is a serotonin and noradrenaline reuptake inhibitor that was previously used as an appetite suppressant for the treatment of obesity . The deuterated form, this compound, is often used in scientific research for its stability and to trace metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Formyl N,N-Didesmethyl Sibutramine-d6 can be synthesized from Sibutramine through a series of chemical reactions. The synthesis typically involves the following steps:
N-Demethylation: Sibutramine undergoes N-demethylation to form N,N-Didesmethyl Sibutramine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The deuteration step is particularly critical and may involve specialized equipment to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
N-Formyl N,N-Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted formyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl N,N-Didesmethyl Sibutramine-d6 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies involving neurotransmitter reuptake inhibition and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Mechanism of Action
N-Formyl N,N-Didesmethyl Sibutramine-d6 exerts its effects primarily through the inhibition of serotonin and noradrenaline reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and resulting in appetite suppression and increased energy expenditure. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter release and reuptake .
Comparison with Similar Compounds
Similar Compounds
N-Formyl N,N-Didesmethyl Sibutramine: The non-deuterated form, which has similar biological activity but lacks the stability and tracing capabilities of the deuterated version.
Sibutramine: The parent compound, which is a more potent serotonin and noradrenaline reuptake inhibitor.
N,N-Didesmethyl Sibutramine: An intermediate in the synthesis of N-Formyl N,N-Didesmethyl Sibutramine-d6, with similar but less pronounced effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate tracking of metabolic pathways is essential .
Properties
CAS No. |
1185163-48-7 |
|---|---|
Molecular Formula |
C16H22ClNO |
Molecular Weight |
285.845 |
IUPAC Name |
N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2 |
InChI Key |
IYVDPOSYKKHSFG-QYDDHRNTSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O |
Synonyms |
{N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)





